3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
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Biological Activity
3-Fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine atom at the 3-position of the aromatic ring.
- Methoxy group at the 4-position.
- An N-substituted tetrahydroquinoline moiety, which contributes to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Neuroprotective effects
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies have shown that related sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanistic studies suggest that these compounds may interact with specific cellular targets, leading to disrupted signaling pathways essential for cancer cell survival.
Antimicrobial Effects
The compound's structural components suggest potential antimicrobial activity:
- Sulfonamide moiety is known for its antibacterial properties.
- Studies have indicated that derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging evidence suggests that tetrahydroquinoline derivatives may possess neuroprotective effects:
- Mechanisms of action could involve modulation of neurotransmitter systems and reduction of oxidative stress.
- Research indicates potential benefits in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
Biological Activity | Evidence | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation in vitro | |
Antimicrobial | Activity against various bacterial strains | |
Neuroprotective | Modulation of neurotransmitter systems |
Case Studies
Several case studies highlight the biological relevance of compounds similar to this compound:
- Anticancer Study : A study on a related sulfonamide demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis induction via the mitochondrial pathway.
- Antimicrobial Study : Another research effort evaluated a series of sulfonamides for their antibacterial efficacy. The results indicated a broad spectrum of activity, particularly against resistant strains.
- Neuroprotection Study : A study investigating neuroprotective effects in a rodent model of Alzheimer's disease found that a tetrahydroquinoline derivative improved cognitive function and reduced markers of oxidative stress.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-25-11-10-22-9-3-4-14-5-6-15(12-18(14)22)21-27(23,24)16-7-8-19(26-2)17(20)13-16/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFKDQHHKYDSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.